3-(1-哌啶基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

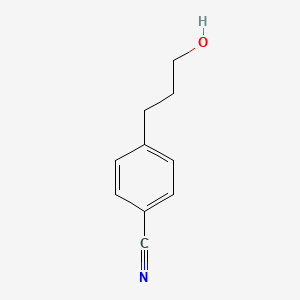

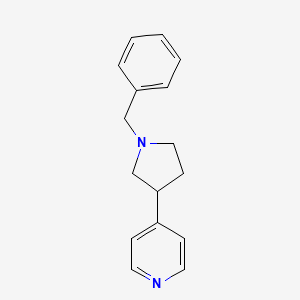

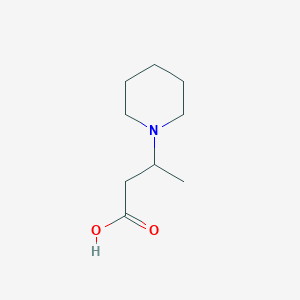

The compound 3-(1-Piperidinyl)butanoic acid is a derivative of piperidine, which is a heterocyclic amine consisting of a six-membered ring containing five methylene groups and one amine group. The compound is not directly synthesized or characterized in the provided papers, but its structure can be inferred to contain a piperidine ring attached to a butanoic acid moiety.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in the search for new psychotropic agents and as building blocks for more complex molecules. In the first paper, a derivative of piperidine is synthesized from L-valine, leading to 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine. This synthesis involves the separation of diastereoisomers and the study of reactions with electrophiles . The second paper discusses the synthesis of 1,3-diphenyl-4-(4-substituted piperidinyl)-1-butanones, which, although not the same, shares a similar piperidinyl-butanone structure with the compound of interest. A mechanism involving cyclization and addition reactions with piperidine derivatives is proposed . The third paper describes the synthesis of novel heterocyclic amino acids, including piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are structurally related to 3-(1-Piperidinyl)butanoic acid .

Molecular Structure Analysis

The molecular structure of 3-(1-Piperidinyl)butanoic acid would consist of a piperidine ring attached to a four-carbon chain terminating in a carboxylic acid group. The papers provided do not directly analyze this structure but do discuss related piperidine derivatives. The structure of these compounds is confirmed using NMR spectroscopy and HRMS, which are standard techniques for determining the structure of organic compounds .

Chemical Reactions Analysis

The papers describe various chemical reactions involving piperidine derivatives. The first paper details the electrophilic substitution reactions of a sulfur-stabilized carbanion derived from a piperidine derivative . The second paper proposes a reaction mechanism for the synthesis of diphenyl-butanone derivatives involving piperidine, which includes cyclization and addition reactions . The third paper outlines the synthesis of pyrazole carboxylates from piperidine carboxylic acids, indicating the versatility of piperidine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1-Piperidinyl)butanoic acid are not directly reported in the provided papers, the properties of similar piperidine derivatives can be inferred. Piperidine derivatives are generally basic due to the presence of the amine group and can participate in various chemical reactions due to their nucleophilic character. The solubility, melting point, and boiling point of these compounds would depend on the specific substituents attached to the piperidine ring .

科学研究应用

抗惊厥和抗伤害感受活性: 一项研究合成了源自 3-甲基-和 3,3-二甲基-(2,5-二氧代吡咯烷-1-基)丙酸或丁酸的新型杂合分子作为潜在的抗惊厥药。这些化合物通过结合已知抗癫痫药物的化学片段,表现出良好的抗惊厥特性和安全性,表明它们在治疗癫痫和疼痛管理中的潜力 (Kamiński 等人,2016)。

有机化学中的对映选择性反应: 已经对脂肪酶催化的反应与 2-哌啶基乙酸和 3-哌啶羧酸衍生物的甲酯的对映选择性进行了研究。这项研究有助于理解立体选择性合成,这是开发药物的关键方面 (Liljeblad 等人,2007)。

电化学中的光子应用: 一项研究展示了使用光异构化单层改性电极来控制金属离子的吸收和释放,利用二-(N-丁酸-1,8-萘酰亚胺)-哌嗪二噻吩乙烯。这一发现对光化学控制的环境净化和材料科学应用具有影响 (Zhang 等人,2011)。

超分子水凝胶的形成: 一项研究报告了两个异构构建单元通过分子组装形成水凝胶。该研究重点关注 4-氧代-4-(2-吡啶基氨基)丁酸及其异构体,探索了它们在形成具有受控微观结构和稳定性的水凝胶中的应用,这与生物医学和材料科学应用相关 (Wu 等人,2007)。

神经阻滞剂的合成: 关于合成神经阻滞剂的研究发现,4-[4-(4-取代哌啶基)-1-(4-氟苯基)-1-丁酮等化合物,包括哌啶基衍生物,显示出有效的神经阻滞活性。这项工作为开发新的精神药物做出了贡献 (Sato 等人,1978)。

安全和危害

未来方向

Piperidine derivatives, including 3-(1-Piperidinyl)butanoic acid, continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of new synthesis methods, discovery of new therapeutic applications, and further investigation into the compound’s mechanism of action .

属性

IUPAC Name |

3-piperidin-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(7-9(11)12)10-5-3-2-4-6-10/h8H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTZPHBCJGTUME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441047 |

Source

|

| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperidinyl)butanoic acid | |

CAS RN |

764633-91-2 |

Source

|

| Record name | β-Methyl-1-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764633-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-PIPERIDINYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。